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7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

PI3K mTOR Kinase Inhibitor

Optimize kinase inhibitor SAR without de novo core synthesis. 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one provides a privileged hinge-binding scaffold with a reactive C-7 chlorine for late-stage diversification. - **PI3K/mTOR optimization**: Achieve PI3Kα IC50 as low as 3-10 nM via C-7 substitution; tune isoform selectivity vs. dual inhibition. - **Synthetic handle**: C-7 chlorine supports SNAr, Suzuki, and Buchwald-Hartwig couplings-ideal for parallel synthesis. - **Validated binding mode**: Co-crystallized with JNK3 (PDB: 4Y46); structure-guided design ready. - **Supply**: Multiple pack sizes available; shipped worldwide.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58
CAS No. 897360-16-6
Cat. No. B3033160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
CAS897360-16-6
Molecular FormulaC7H4ClN3O
Molecular Weight181.58
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CNC2=O)Cl
InChIInChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12)
InChIKeyCRWBTPSWGWPGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one: Kinase & Antiviral Drug Discovery Scaffold


7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one (CAS: 897360-16-6, MF: C₇H₄ClN₃O, MW: 181.58) is a heterocyclic building block characterized by a fused pyrido[3,2-d]pyrimidine core bearing a reactive chlorine atom at the 7-position and a ketone at the 4-position . This compound serves as a versatile intermediate in the synthesis of diverse 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, which have been extensively investigated as kinase inhibitors targeting PI3K/mTOR, JNK, EGFR, and CDKs, as well as antiviral agents for hepatitis C [1].

Scaffold for kinase inhibitor library synthesis
C-7 chlorine enables SNAr and cross-coupling diversification
Applicable to PI3K/mTOR, JNK, EGFR, CDK, DHFR targets

7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one: C-7 Substitution Specificity


Procurement decisions involving pyrido[3,2-d]pyrimidin-4(3H)-one derivatives cannot rely on generic substitution due to the profound impact of the C-7 substituent on biological activity, target selectivity, and synthetic accessibility. Systematic SAR studies demonstrate that the C-7 position is a critical molecular determinant for kinase inhibition potency and selectivity [1]. For instance, the incorporation of diverse C-7 substituents on a conserved 2,4-disubstituted core enabled the identification of compounds with IC₅₀ values ranging from 3 to 10 nM on PI3Kα, highlighting that the C-7 group is not a passive structural element but an active driver of potency and a key diversification point for achieving dual PI3K/mTOR inhibition versus single-target selectivity [1]. Moreover, the 7-chloro derivative offers a distinct synthetic advantage: the chlorine atom serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification that is not possible with 7-unsubstituted or 7-alkyl analogs . This reactivity profile positions 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one as a privileged scaffold for generating structurally diverse compound libraries with tunable pharmacological properties.

Property
7-Chloro (This Product)
Generic 7-H/7-Alkyl Analogs
C-7 Reactivity
Active chlorine handle for late-stage cross-coupling
No halogen handle; requires alternative synthetic route
Kinase Selectivity Tuning
C-7 substituent critical for isoform selectivity and potency modulation
Fixed substitution limits SAR exploration and potency optimization
Library Diversification
Single intermediate enables parallel synthesis of diverse analogs
Each analog requires de novo synthesis; higher synthetic burden

7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one: Key Activity & Selectivity Data


C-7 Substitution: Potency Driver for PI3Kα Inhibition

Systematic SAR analysis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines demonstrated that C-7 substituents significantly enhance kinase inhibition efficiency compared to 2,4-disubstituted pyrimidopyrimidine reference compounds [1]. The target compound, 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one, serves as the foundational synthetic intermediate for accessing this enhanced potency series via C-7 diversification. Six derivatives from this series achieved IC₅₀ values on PI3Kα between 3 and 10 nM, and the most potent compounds induced micromolar cytotoxicity in cancer cell lines with an overactivated PI3K pathway, confirming that the C-7 position is a critical determinant of both enzymatic and cellular efficacy [1].

C-7 Substitution Effect
Class-level inference
IC50 3–10 nM on PI3Kα for 2,4,7-trisubstituted derivatives
C-7 position essential for sub-10 nM potency
Derivative-level data; precursor role only
PI3K mTOR Kinase Inhibitor

JNK Target Engagement and Binding Mode

Structural biology data confirms that pyridopyrimidinone derivatives, including those derived from the 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one scaffold, engage c-Jun N-terminal kinase (JNK) with high affinity and defined binding geometry [1]. The X-ray crystal structure of a pyridopyrimidinone derivative bound to mitogen-activated protein kinase 10 (JNK3) at 2.04 Å resolution (PDB ID: 4Y46) provides atomic-level validation of the scaffold's ability to occupy the ATP-binding pocket, supporting its utility as a validated kinase inhibitor core [1].

JNK3 Co-crystal Structure
Class-level inference
PDB 4Y46, 2.04 Å resolution
Validates ATP-pocket binding mode
Scaffold-level structural evidence
JNK MAP Kinase Structural Biology

Regioselective C-7 Cross-Coupling Versatility

The 7-chloro substituent in pyrido[3,2-d]pyrimidin-4(3H)-one serves as a selective handle for palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization at C-7 without interference from the C-4 position . Studies on the regioselective pallado-dehalogenation of 2,4,7-trichloropyrido[3,2-d]pyrimidine demonstrate that C-4 chlorine can be selectively removed, leaving the C-7 chlorine intact for subsequent Suzuki cross-coupling reactions to install aryl or heteroaryl groups . This orthogonal reactivity profile provides a strategic advantage over non-halogenated analogs (e.g., 7-H or 7-alkyl derivatives), which lack a synthetic handle for late-stage diversification .

C-7 Cross-Coupling
Data to verify
C-7 chlorine enables Suzuki coupling; non-halogenated analogs cannot be directly functionalized
Enables late-stage diversification
Supplier-reported reactivity; verify conditions
Cross-Coupling Palladium Catalysis Late-Stage Functionalization

Selective DHFR Inhibition by Pyrido[3,2-d]pyrimidines

The pyrido[3,2-d]pyrimidine scaffold, from which 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one is derived, has been successfully employed to develop potent and selective dihydrofolate reductase (DHFR) inhibitors with therapeutic potential against Pneumocystis pneumonia (PCP) [1]. Structure-guided optimization of 6-substituted pyrido[3,2-d]pyrimidines yielded compound 15, which exhibited an IC₅₀ of 80 nM against Pneumocystis jirovecii DHFR (pjDHFR) and 28-fold selectivity over human DHFR (hDHFR) [1]. This selectivity profile compares favorably to the clinical standard trimethoprim (TMP), which is selective but only moderately potent, and non-clinical inhibitors like piritrexim, which are potent but non-selective [1].

DHFR Selectivity
Class-level inference
Derivative 15: IC50 80 nM pjDHFR, 28-fold selectivity over hDHFR
Scaffold supports pathogen-selective inhibition
Derivative data; not direct activity
DHFR Antifolate Selectivity

7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one: Key Applications in Drug Discovery


PI3K/mTOR Pathway Lead Optimization

Procure 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one as a core intermediate for synthesizing 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine libraries targeting the PI3K/mTOR signaling axis. Systematic SAR studies have shown that C-7 substitution on this scaffold enables IC₅₀ values of 3–10 nM against PI3Kα, with the most potent derivatives achieving micromolar cytotoxicity in cancer cells bearing an overactivated PI3K pathway [1]. The chlorine at C-7 serves as a synthetic handle for installing diverse aryl, heteroaryl, and amine substituents, allowing medicinal chemists to fine-tune potency, selectivity (PI3K isoform-specific vs. dual PI3K/mTOR inhibition), and physicochemical properties in a single late-stage diversification step [1].

Structure-Based JNK Inhibitor Development

Utilize 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one as a validated kinase hinge-binding scaffold for developing JNK inhibitors with defined binding modes. The pyridopyrimidinone core has been co-crystallized with JNK3 (PDB: 4Y46) at 2.04 Å resolution, confirming its ability to occupy the ATP-binding pocket [1]. This structural validation supports the use of 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one in fragment-based screening, structure-activity relationship (SAR) campaigns, and computational docking studies aimed at optimizing JNK isoform selectivity and improving pharmacokinetic properties [1].

Late-Stage Diversification & Parallel Synthesis

Deploy 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one in parallel synthesis workflows to generate diverse 2,7-diarylated pyrido[3,2-d]pyrimidine libraries via regioselective palladium-catalyzed cross-coupling. The orthogonal reactivity of the C-7 chlorine—which can be selectively retained while C-4 is dehalogenated—enables efficient Suzuki-Miyaura coupling with a broad range of aryl and heteroaryl boronic acids [1]. This synthetic strategy drastically reduces the number of linear steps required to access structurally diverse analogs compared to de novo synthesis of each derivative, making it ideal for high-throughput medicinal chemistry and chemical biology probe generation [1].

Selective DHFR Inhibitor Development

Incorporate 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one into medicinal chemistry programs targeting dihydrofolate reductase (DHFR) with a focus on achieving pathogen-selective inhibition. Prior work on the pyrido[3,2-d]pyrimidine scaffold has demonstrated that it can yield potent pjDHFR inhibitors with 28-fold selectivity over human DHFR, a profile that addresses the potency-selectivity trade-off observed with clinical antifolates [1]. The reactive C-7 chlorine provides a modular entry point for exploring substitutions that exploit active site differences between pathogen and host DHFR enzymes, supporting the development of next-generation antiparasitic and antibacterial agents [1].

Application
Selection Property
Validation Focus
PI3K/mTOR pathway inhibitor synthesis
C-7 chlorine handle for diversification
PI3K isoform selectivity profiling
JNK inhibitor design
Validated ATP-binding scaffold
Co-crystal structure-guided optimization
Parallel synthesis library generation
Orthogonal cross-coupling reactivity
Reaction scope and regioselectivity
DHFR inhibitor development
Selectivity-tunable scaffold
Pathogen vs. host DHFR selectivity
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